REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([OH:14])[CH:12]=[CH2:13].[CH3:18][O-:19].[Na+].[CH3:21][OH:22]>>[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([OH:14])[CH:12]=[CH2:13].[CH3:8][O:9][CH:10]([O:16][CH3:17])[C:11]([CH3:15])([O:14][C:18]([O:22][CH3:21])=[O:19])[CH:12]=[CH2:13] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C=C)(O)C)OC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is distilled off, until the internal temperature
|
Type
|
CUSTOM
|
Details
|
reaches 107° C
|
Type
|
ADDITION
|
Details
|
236 parts of methyl chlorocarbonate are subsequently added at 30° C.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred with 500 parts of water
|
Type
|
CUSTOM
|
Details
|
after which the organic phase is separated from the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
Working up the organic phase by distillation
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C=C)(O)C)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C=C)(OC(=O)OC)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |